Cas no 868676-87-3 (N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide)

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide structure
868676-87-3 structure
商品名:N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide
CAS番号:868676-87-3
MF:C24H26N2O5S
メガワット:454.538645267487
CID:6074725
PubChem ID:18560901

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide
    • Benzamide, N-(4-methoxy-1-naphthalenyl)-4-[[methyl[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]-
    • AKOS024611778
    • 868676-87-3
    • F1821-0667
    • SR-01000909223-1
    • N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
    • N-(4-methoxynaphthalen-1-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
    • SR-01000909223
    • N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
    • インチ: 1S/C24H26N2O5S/c1-26(16-18-6-5-15-31-18)32(28,29)19-11-9-17(10-12-19)24(27)25-22-13-14-23(30-2)21-8-4-3-7-20(21)22/h3-4,7-14,18H,5-6,15-16H2,1-2H3,(H,25,27)
    • InChIKey: GBAREVLZWMUYHG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=C2C(C=CC=C2)=C(OC)C=C1)(=O)C1=CC=C(S(N(C)CC2CCCO2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 454.15624311g/mol
  • どういたいしつりょう: 454.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 731
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 93.3Ų

じっけんとくせい

  • 密度みつど: 1.307±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.69±0.43(Predicted)

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1821-0667-3mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1821-0667-4mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1821-0667-20mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1821-0667-1mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1821-0667-100mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA63289-5mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3
5mg
$272.00 2024-04-19
A2B Chem LLC
BA63289-25mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3
25mg
$360.00 2024-04-19
Life Chemicals
F1821-0667-5mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1821-0667-15mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1821-0667-25mg
N-(4-methoxynaphthalen-1-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
868676-87-3 90%+
25mg
$109.0 2023-05-17

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide 関連文献

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamideに関する追加情報

Professional Introduction to N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide (CAS No. 868676-87-3)

N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 868676-87-3, represents a unique molecular architecture that combines a naphthalene moiety with a benzamide core, functionalized by a sulfamoyl group and an oxolane derivative. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and therapeutic development.

The naphthalene ring in N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide contributes to its hydrophobic properties, which can be advantageous in designing molecules that interact with lipid-based biological targets. The presence of the methyl(oxolan-2-yl)methylsulfamoyl group introduces both flexibility and charge distribution, which can influence the compound's solubility and binding affinity to biological receptors. These structural features make it an intriguing subject for studying structure-activity relationships (SAR) in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their therapeutic potential. The combination of naphthalene and benzamide moieties in N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide aligns well with this trend. Studies have shown that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The sulfamoyl group, in particular, is known for its ability to enhance binding interactions with target proteins, making it a valuable pharmacophore in drug design.

The oxolane ring in the molecular structure of N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide adds an additional layer of complexity and potential functionality. Oxolane derivatives are known for their ability to mimic natural substrates and participate in various biochemical reactions. This feature could be exploited to develop compounds that interact with specific enzymes or receptors in a highly selective manner. Furthermore, the presence of the methyl group in the sulfamoyl moiety may influence the compound's metabolic stability and pharmacokinetic profile, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide with biological targets. These computational studies have provided valuable insights into how structural modifications can affect biological activity. For instance, modifications to the sulfamoyl group have been shown to significantly alter the compound's binding affinity to certain enzymes. This underscores the importance of fine-tuning molecular structure to achieve desired pharmacological effects.

The synthesis of N-(4-methoxynaphthalen-1-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functionalization of both the naphthalene and benzamide cores, followed by introduction of the sulfamoyl and oxolane groups. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, reducing both cost and environmental impact.

The potential applications of N-(4-methoxynaphthalen-1-y)-4-{methyl(oxolan-benzamide are vast and varied. In addition to its role as a starting material for further derivatization, this compound has shown promise as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features make it a versatile building block that can be modified to target different biological pathways or diseases.

The growing interest in natural product-inspired molecules has also highlighted the importance of N-(4-methoxynaphthalen)-1-benzamide as a scaffold for drug discovery. Many natural products exhibit potent biological activities due to their complex structures, which often include multiple functional groups arranged in specific ways. By mimicking these natural structures, synthetic chemists can design molecules that are both biologically active and pharmacologically relevant.

In conclusion, N-(N-(4-methoxynaphthalen)-1-benz87

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